rac Epinephrine-d3

Description

Properties

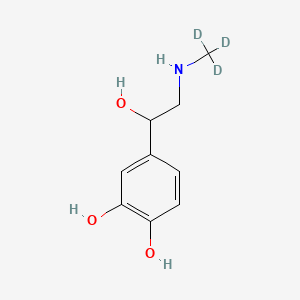

IUPAC Name |

4-[1-hydroxy-2-(trideuteriomethylamino)ethyl]benzene-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTWMZQNUQWSLP-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCC(C1=CC(=C(C=C1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Racemic Epinephrine-d3: Physicochemical Properties, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of racemic (rac) Epinephrine-d3, a crucial isotopically labeled compound for researchers, analytical scientists, and professionals in drug development. The document details its fundamental physicochemical properties, outlines a robust and validated synthetic protocol, and discusses its primary application as an internal standard in quantitative bioanalysis. Emphasis is placed on the rationale behind methodological choices to ensure scientific integrity and reproducibility.

Introduction and Significance

Racemic Epinephrine-d3 is the deuterium-labeled isotopologue of racemic epinephrine, a mixture of the (R)- and (S)-enantiomers of epinephrine.[][2] In this specific variant, three hydrogen atoms on the N-methyl group are replaced with deuterium (³H or D), resulting in a mass increase of three Daltons compared to its unlabeled counterpart.[3][4] This seemingly minor modification is of immense significance in the field of analytical chemistry, particularly for pharmacokinetic, toxicokinetic, and metabolic studies.

The primary utility of rac-Epinephrine-d3 lies in its role as an ideal internal standard for quantitative analysis using mass spectrometry (MS), typically coupled with liquid chromatography (LC) or gas chromatography (GC).[5][6] An ideal internal standard co-elutes with the analyte of interest, exhibits identical chemical behavior during sample extraction and ionization, but is distinguishable by the mass spectrometer.[7] By possessing physicochemical properties nearly identical to endogenous epinephrine but with a distinct mass-to-charge ratio (m/z), rac-Epinephrine-d3 allows for precise correction of analytical variability, including matrix effects and inconsistencies in sample preparation or instrument response.[8][9]

This guide serves as a foundational resource, providing the necessary technical details to synthesize, characterize, and effectively utilize this essential analytical tool.

Physicochemical Properties

The fundamental properties of rac-Epinephrine-d3 are critical for its handling, storage, and application. Key data are summarized in the table below, compiled from authoritative chemical databases and supplier specifications.

| Property | Value | Source(s) |

| IUPAC Name | 4-[1-hydroxy-2-(trideuteriomethylamino)ethyl]benzene-1,2-diol | [][4] |

| Synonyms | (±)-Adrenaline-d3, DL-Epinephrine-d3, rac Epinephrine-d3 (N-methyl-d3) | [][5] |

| CAS Number | 1189977-29-4 | [][3][10] |

| Molecular Formula | C₉H₁₀D₃NO₃ | [][3][11] |

| Molecular Weight | 186.22 g/mol | [4][11] |

| Appearance | White to Off-White Solid | [] |

| Melting Point | 194-196 °C (decomposes) | [] |

| Solubility | Soluble in DMSO, Water | [][5] |

| Storage | Store at -20°C for long-term stability | [] |

| Isotopic Purity | Typically ≥98% deuterated forms (d₁-d₃) | [5] |

Synthesis of rac-Epinephrine-d3: A Validated Protocol

The synthesis of rac-Epinephrine-d3 is most commonly and efficiently achieved through the reductive amination pathway, starting from a suitable ketone precursor. The following section details a robust, field-proven protocol that emphasizes safety, efficiency, and product purity.

Synthetic Strategy and Rationale

The chosen synthetic route involves the reduction of Adrenalone hydrochloride using a deuterated reducing agent. Adrenalone contains the complete carbon skeleton of epinephrine but with a ketone at the benzylic position instead of a hydroxyl group. This ketone is the strategic target for introducing the hydroxyl group via reduction.

Core Rationale: The use of a deuterated reducing agent, specifically Sodium borodeuteride (NaBD₄), is the cornerstone of this synthesis. NaBD₄ serves as a source of deuteride ions (D⁻), which selectively attack the electrophilic carbonyl carbon of adrenalone. However, for N-methyl-d3 labeling, the synthesis must start with a precursor already containing the deuterated methyl group, such as N-(methyl-d3)aminoacetocatechol, or by reacting 3',4'-dihydroxy-2-chloroacetophenone with methylamine-d3. A more direct route for labeling at the N-methyl position involves using a precursor like 3',4'-dihydroxy-2-(amino)acetophenone and then performing a reductive amination with formaldehyde-d2 and a reducing agent, or reacting it with iodomethane-d3.

For the purpose of this guide, we will describe a conceptual synthesis focusing on the key steps of introducing deuterium. A common method involves the reaction of 3',4'-dihydroxy-2-chloroacetophenone with methylamine-d3.

Synthesis Workflow Diagram

The logical flow of the synthesis is depicted below.

Sources

- 2. droracle.ai [droracle.ai]

- 3. Rac-Epinephrine D3 | 1189977-29-4 | SynZeal [synzeal.com]

- 4. This compound | C9H13NO3 | CID 45039139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. L-(-)-Epinephrine-d3 | 1217733-17-9 [chemicalbook.com]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 9. researchgate.net [researchgate.net]

- 10. Rac-Epinephrine D3 | CAS No: 1189977-29-4 [aquigenbio.com]

- 11. clearsynth.com [clearsynth.com]

Foreword: The Imperative of a Well-Characterized Internal Standard

An In-depth Technical Guide to the Isotopic Purity and Stability of rac-Epinephrine-d3

In the landscape of modern drug development, particularly within bioanalytical and pharmacokinetic (PK) studies, the adage "a chain is only as strong as its weakest link" holds profound truth. The internal standard is a critical link in the chain of quantitative analysis. Its role is to mimic the analyte of interest through extraction, chromatography, and ionization, thereby correcting for variability and ensuring the accuracy and precision of the final measurement. Stable Isotope Labeled (SIL) internal standards, such as rac-Epinephrine-d3, are the gold standard for mass spectrometry-based quantification due to their near-identical chemical and physical properties to the endogenous analyte.[1][2][3]

Part 1: The Foundation of Accuracy - Isotopic Purity Assessment

Isotopic purity, or isotopic enrichment, defines the proportion of the molecules that contain the desired number of stable isotopes. For rac-Epinephrine-d3, where three deuterium atoms replace three protons on the N-methyl group, high isotopic purity is paramount.[4][5][6] The presence of a significant percentage of unlabeled (d0) species within the internal standard can contribute to the signal of the analyte being measured, leading to an overestimation of its concentration—a phenomenon known as crosstalk.[1][7] Therefore, a rigorous, multi-faceted analytical approach is not just recommended; it is essential.

Mass Spectrometry: The Quantitative Cornerstone

High-Resolution Mass Spectrometry (HRMS), particularly techniques like Time-of-Flight (TOF) MS, provides the resolving power necessary to distinguish between the minute mass differences of isotopologues.[7][8] This technique is the primary tool for quantifying isotopic enrichment. The core principle of the analysis is Isotope Dilution Mass Spectrometry (IDMS), where the response of the labeled standard is used to normalize the analyte's response.[9][10]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

} caption [label="Workflow for Isotopic Purity Assessment by LC-MS.", fontname="Arial", fontsize=10]; enddot Figure 1: Workflow for Isotopic Purity Assessment by LC-MS.

This protocol outlines a self-validating system for the precise determination of isotopic enrichment.

-

Preparation of Solutions:

-

Prepare a stock solution of rac-Epinephrine-d3 at approximately 1 mg/mL in a suitable solvent (e.g., Methanol with 0.1% formic acid).

-

Prepare a working solution by diluting the stock solution to a concentration suitable for MS analysis (e.g., 1 µg/mL).

-

-

Instrumentation and Conditions:

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically effective.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A gradient elution is employed to ensure the separation of the analyte from any potential impurities.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 1 - 5 µL.

-

Causality: The chromatographic separation is crucial to isolate the analyte peak from any background interference that could artificially alter the measured isotopic ratios.[8]

-

-

Mass Spectrometry (MS):

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF).

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Acquisition Mode: Full Scan MS over a relevant m/z range (e.g., m/z 100-300).

-

Causality: Full scan mode is essential to simultaneously detect all isotopologues (d0, d1, d2, d3) of the protonated molecule [M+H]⁺. HRMS ensures that these closely spaced ions are adequately resolved.[8][11]

-

-

-

Data Acquisition and Processing:

-

Acquire the data across the chromatographic peak for rac-Epinephrine-d3.

-

From the full scan data, generate Extracted Ion Chromatograms (EICs) for each theoretical protonated isotopologue:

-

d0 [C₉H₁₄NO₃]⁺: m/z 184.0917

-

d1 [C₉H₁₃DNO₃]⁺: m/z 185.0980

-

d2 [C₉H₁₂D₂NO₃]⁺: m/z 186.1043

-

d3 [C₉H₁₁D₃NO₃]⁺: m/z 187.1105

-

-

Integrate the peak area for each EIC.

-

-

Calculation of Isotopic Purity:

-

Sum the areas of all detected isotopologues to get the total area.

-

Calculate the percentage of each isotopologue. The isotopic purity is typically reported as the percentage of the target d3 species.

-

Formula: % d3 Purity = (Area of d3 / [Area of d0 + Area of d1 + Area of d2 + Area of d3]) * 100

-

The results should be summarized in a clear, tabular format.

| Isotopologue | Theoretical m/z [M+H]⁺ | Observed Peak Area | Relative Abundance (%) | Acceptance Criteria |

| d0 | 184.0917 | < LOD | < 0.1% | ≤ 0.1% |

| d1 | 185.0980 | 1,500 | 0.15% | Report |

| d2 | 186.1043 | 10,000 | 1.0% | Report |

| d3 | 187.1105 | 988,500 | 98.85% | ≥ 98.0% |

LOD: Limit of Detection

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Confirmation

While MS provides quantitative data on isotopic distribution, NMR spectroscopy offers definitive structural confirmation of the label's position.[12][13] It answers the crucial question: "Are the deuterium atoms where they are supposed to be?"

-

¹H NMR (Proton NMR): In a highly enriched rac-Epinephrine-d3 sample, the signal corresponding to the N-methyl protons should be significantly diminished or absent. The integration of this residual signal relative to other protons on the molecule provides a semi-quantitative measure of isotopic enrichment.[12]

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A single signal in the ²H NMR spectrum confirms the presence of deuterium in a specific chemical environment, providing unambiguous evidence of successful labeling at the N-methyl position.[12][13]

-

Sample Preparation:

-

Instrumentation and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire a standard proton spectrum.

-

²H NMR: Acquire a deuterium spectrum. This may require longer acquisition times due to the lower gyromagnetic ratio of deuterium.[13]

-

-

Data Interpretation:

-

In the ¹H NMR spectrum, confirm the reduction in the integral of the N-methyl peak (around 2.7 ppm) relative to the aromatic or other aliphatic protons.

-

In the ²H NMR spectrum, confirm the presence of a peak at the chemical shift corresponding to the N-methyl group.

-

Part 2: Ensuring Reliability Over Time - Stability Assessment

The chemical stability of a reference standard is its ability to resist degradation over time under specified storage conditions.[][16] Epinephrine is notoriously unstable, primarily due to the oxidation of its catechol moiety, which is sensitive to light, oxygen, and alkaline pH.[17][18][19] This degradation can lead to a decrease in the purity of the standard and the formation of new chemical entities, compromising its use. A stability-indicating method—an analytical procedure that can distinguish the intact API from its degradation products—is therefore mandatory.[17]

dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

} caption [label="Primary Degradation Pathway of Epinephrine.", fontname="Arial", fontsize=10]; enddot Figure 2: Primary Degradation Pathway of Epinephrine.

Intrinsic Stability and Degradation Pathways: Forced Degradation Studies

Forced degradation, or stress testing, is a critical first step. It involves subjecting the API to harsh conditions to accelerate its decomposition.[19][20] The goals are twofold: to identify the likely degradation products that need to be monitored in formal stability studies and to demonstrate the specificity of the analytical method.[17][21]

-

Prepare Stock Solutions: Prepare solutions of rac-Epinephrine-d3 (e.g., 100 µg/mL) in a suitable solvent.

-

Apply Stress Conditions: Expose the solutions to the following conditions in separate experiments. A control sample (stored at 2-8°C, protected from light) is analyzed alongside all stressed samples.

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 4-8 hours.[22]

-

Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 4-8 hours.[22] Epinephrine degrades rapidly in alkaline conditions.

-

Oxidation: Add 3% H₂O₂ and keep at room temperature for 2-4 hours.[18]

-

Thermal Degradation: Store the solid powder and a solution at an elevated temperature (e.g., 80°C) for 24-48 hours.

-

Photostability: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis:

-

After exposure, neutralize the acidic and basic samples.

-

Analyze all samples by a stability-indicating HPLC-UV/MS method. The method should be capable of separating the main peak from all degradation product peaks.

-

Self-Validation: The method is considered stability-indicating if all degradation product peaks are resolved from the parent peak and from each other, demonstrating specificity.

-

Long-Term Reliability: Formal Stability Studies

Formal stability studies are performed under ICH-prescribed conditions to establish a re-test period for the reference standard.[][20][23]

-

Material and Sample Preparation:

-

Use a single, well-characterized batch of rac-Epinephrine-d3.

-

Package the material in vials that are representative of the final product packaging, typically amber glass vials sealed under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

-

-

Storage Conditions and Schedule:

-

Stability-Indicating Analytical Method:

-

Method: A validated HPLC-UV or LC-MS method, as developed during the forced degradation studies, must be used.

-

Parameters to Test:

-

Appearance: Visual inspection for color change (e.g., pinkening or browning) or precipitation.[24]

-

Purity/Assay: Quantification of the rac-Epinephrine-d3 peak area relative to the time zero sample.

-

Degradation Products: Identification and quantification of any degradation products.

-

Isotopic Purity: It is advisable to re-confirm isotopic enrichment at the initial and final time points to ensure no deuterium-hydrogen exchange has occurred, although this is highly unlikely for a label on a methyl group.[1]

-

-

Stability data should be tabulated to track trends over time.

| Time Point (Months) | Storage Condition | Appearance | Purity (%) | Largest Degradation Product (%) |

| 0 | - | White Powder | 99.8 | < 0.1% |

| 6 | 5°C | No Change | 99.7 | < 0.1% |

| 6 | 25°C/60% RH | No Change | 99.5 | 0.15% |

| 12 | 5°C | No Change | 99.8 | < 0.1% |

| 12 | 25°C/60% RH | Slight Off-White | 98.9 | 0.3% |

-

Acceptance Criteria: A typical specification would be:

-

Purity: ≥ 98.0%

-

Individual Impurity: ≤ 0.5%

-

No significant change in appearance or isotopic enrichment.

-

Based on such data, a re-test period can be established. For Epinephrine, refrigerated and light-protected storage is standard.[4]

Conclusion

The qualification of rac-Epinephrine-d3 as a reliable internal standard is a rigorous, evidence-based process. It demands the orthogonal application of high-end analytical techniques—mass spectrometry for quantitative isotopic assessment and NMR for structural verification—coupled with a comprehensive, ICH-guided stability program. By understanding the causality behind each experimental choice and protocol, from chromatographic separation to forced degradation, researchers and drug development professionals can ensure the unimpeachable quality of their reference standard. This diligence is the bedrock upon which accurate, reproducible, and defensible bioanalytical data are built, ultimately safeguarding the integrity of the drug development process.

References

-

Álvarez, I., Rodríguez, I., Ramil, M., Cela, R., & Quintana, J. B. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(11), 1107–1115. [Link]

-

Wikipedia contributors. (2023). Deuterium NMR. Wikipedia. [Link]

-

Sun, R. C., & Lame, M. W. (2015). Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins. Proteome Science, 13, 24. [Link]

-

de Abreu, C. L., de Oliveira, M. A. L., Nogueira, F. H. A., Rodrigues, C. R., de Sousa, V. P., & Cabral, L. M. (2020). Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation. Biomedical Chromatography, 34(7), e4832. [Link]

-

Al-Majed, A. A., & Belal, F. (2018). Kinetics and Degradation Mechanism of Adrenaline Derivative CpQ in Diluted Aqueous Solutions. Molecules, 23(8), 1899. [Link]

-

ResearchGate. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Request PDF. [Link]

-

Dr.Oracle. (2025). What is the ultimate end product of epinephrine (adrenaline) and norepinephrine metabolism?. Dr.Oracle. [Link]

-

Rwanda FDA. (2021). Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). Rwanda FDA. [Link]

-

NIH. (n.d.). noradrenaline and adrenaline degradation. PubChem. [Link]

-

Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. [Link]

-

ResearchGate. (2015). Accelerated Stability Assessment Program in API development. PDF. [Link]

-

ResearchGate. (2020). Forced Degradation Studies of Norepinephrine and Epinephrine from dental anesthetics: Development of Stability‐Indicating HPLC Method and In Silico Toxicity evaluation. PDF. [Link]

-

YouTube. (2025). Complete Guide to ICH Stability Testing for APIs & FPPs. YouTube. [Link]

-

Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. [Link]

-

Creative BioMart Microbe. (n.d.). API/Pharmaceuticals Stability Testing. Creative BioMart Microbe. [Link]

-

YouTube. (2025). What Is Isotope Dilution Mass Spectrometry?. Chemistry For Everyone. [Link]

-

Semantic Scholar. (n.d.). epinephrine catabolic process. Semantic Scholar. [Link]

-

Carr, R. R., Decarie, D., & Ensom, M. H. H. (2013). Stability of Epinephrine at Standard Concentrations. The Canadian Journal of Hospital Pharmacy, 66(4), 249–254. [Link]

-

Strom, D. G., Schmelzer, A. E., & Johnson, D. D. (2014). Stability of Epinephrine in a Normal Saline Solution. The Journal of Emergency Medicine, 47(1), 1–5. [Link]

-

Prime Scholars. (2020). Stability-Indicating Hplc Method Of Forced Degradation Products Of Catecholamines. Advanced Chromatography 2020. [Link]

-

NIH. (2013). Stability of Epinephrine at Standard Concentrations. PubMed Central. [Link]

-

Alsachim. (n.d.). Isotope-labeled Pharmaceutical Standards. Alsachim. [Link]

-

NIH. (2014). Extended Stability of Epinephrine Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light–Blocking Bags. PubMed Central. [Link]

-

SynZeal. (n.d.). Rac-Epinephrine D3. SynZeal. [Link]

-

Scribd. (2020). 2020 - Forced Degradation Studies of Epinephrine and Norepinephrine. Scribd. [Link]

-

ResearchGate. (2012). The Stability and Sterility of Epinephrine Prefilled Syringe. ResearchGate. [Link]

-

Veeprho. (n.d.). Adrenaline-D3. Veeprho. [Link]

-

Charles River Laboratories. (n.d.). Isotopic Labeling Services. Charles River Labs. [Link]

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [Link]

-

Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. [Link]

-

Hjemdahl, P., Daleskog, M., & Kahan, T. (1979). Stability of human plasma catecholamines. Acta Physiologica Scandinavica, 105(3), 394-396. [Link]

-

Fice, D. S., & Gzik, D. M. (1983). Stability of catecholamines in whole blood, plasma, and platelets. Clinical Chemistry, 29(7), 1391. [Link]

-

NIH. (n.d.). rac Epinephrine-d3. PubChem. [Link]

-

Allwood, M. C., & Brown, P. W. (1994). The stability of four catecholamines in 5% glucose infusions. Journal of Clinical Pharmacy and Therapeutics, 19(5), 319-322. [Link]

-

Newton, D. W., Fung, E. Y., & Williams, D. A. (1981). Stability of five catecholamines and terbutaline sulfate in 5% dextrose injection in the absence and presence of aminophylline. American Journal of Hospital Pharmacy, 38(11), 1790-1794. [Link]

- Google Patents. (2009). Processes for the preparation of epinephrine.

-

Chan, E. C., Wee, P. Y., Ho, P. C., & Lee, E. J. (1996). Evaluation of degradation of urinary catecholamines and metanephrines and deconjugation of their sulfoconjugates using stability-indicating reversed-phase ion-pair HPLC with electrochemical detection. Journal of Pharmaceutical and Biomedical Analysis, 15(2), 229-238. [Link]

Sources

- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. metsol.com [metsol.com]

- 4. (±)-Epinephrine-(N-methyl-d3) Aldrich [sigmaaldrich.com]

- 5. Rac-Epinephrine D3 | 1189977-29-4 | SynZeal [synzeal.com]

- 6. caymanchem.com [caymanchem.com]

- 7. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 8. almacgroup.com [almacgroup.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 16. API/Pharmaceuticals Stability Testing - Microbe [microbe.creativebiomart.net]

- 17. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. conservancy.umn.edu [conservancy.umn.edu]

- 19. researchgate.net [researchgate.net]

- 20. rwandafda.gov.rw [rwandafda.gov.rw]

- 21. primescholars.com [primescholars.com]

- 22. Stability of Epinephrine at Standard Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. m.youtube.com [m.youtube.com]

- 24. cjhp-online.ca [cjhp-online.ca]

The Role of rac-Epinephrine-d3 in Modern Research: A Technical Guide

This guide provides an in-depth exploration of the scientific applications of racemic Epinephrine-d3 (rac-Epinephrine-d3), a deuterated analog of the vital hormone and neurotransmitter, epinephrine. Primarily tailored for researchers, scientists, and professionals in drug development, this document will delve into the core utility of this stable isotope-labeled compound in quantitative bioanalysis, with a particular focus on its role as an internal standard in mass spectrometry-based assays. We will also explore its potential applications in metabolic and pharmacokinetic research, providing a comprehensive overview of its significance in advancing our understanding of catecholamine biology and pharmacology.

Introduction to rac-Epinephrine-d3: A Chemist's Perspective

rac-Epinephrine-d3, with the chemical name 4-(1-Hydroxy-2-((methyl-d3)amino)ethyl)benzene-1,2-diol, is a synthetic form of epinephrine where three hydrogen atoms on the methylamino group have been replaced with deuterium atoms.[1][2] This isotopic substitution results in a molecule with a molecular weight that is three Daltons greater than its endogenous counterpart. While this mass difference is the key to its analytical utility, the chemical and biological properties of rac-Epinephrine-d3 are virtually identical to those of natural epinephrine. This subtle yet critical modification allows it to serve as an ideal internal standard in analytical methodologies.

Table 1: Physicochemical Properties of rac-Epinephrine-d3

| Property | Value |

| Chemical Formula | C₉H₁₀D₃NO₃ |

| Molecular Weight | 186.22 g/mol |

| CAS Number | 1189977-29-4 |

| Appearance | White to off-white solid |

| Purity | Typically >98% |

The Cornerstone Application: An Internal Standard for Quantitative Mass Spectrometry

The predominant and most critical application of rac-Epinephrine-d3 in research is its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of epinephrine in complex biological matrices such as plasma, urine, and tissue homogenates.[][4]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of rac-Epinephrine-d3 is rooted in the principle of isotope dilution mass spectrometry (IDMS), a powerful analytical technique that provides high accuracy and precision.[5] The core concept involves adding a known amount of the isotopically labeled standard (rac-Epinephrine-d3) to an unknown sample containing the analyte of interest (epinephrine). The labeled and unlabeled compounds are chemically identical and therefore exhibit the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer.

The mass spectrometer, however, can differentiate between the two compounds based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the endogenous epinephrine to that of the added rac-Epinephrine-d3, the exact concentration of the endogenous epinephrine in the original sample can be calculated. This method effectively corrects for any sample loss during extraction and any variations in instrument response, leading to highly reliable and reproducible results.

Figure 1: Workflow of Isotope Dilution Mass Spectrometry (IDMS).

Experimental Protocol: Quantification of Epinephrine in Human Plasma

The following protocol is a representative example of how rac-Epinephrine-d3 is used for the quantification of epinephrine in human plasma. This protocol is a synthesis of established methods and should be optimized for specific laboratory conditions and instrumentation.[4][6]

Materials:

-

Human plasma (collected in EDTA tubes)

-

rac-Epinephrine-d3 solution (internal standard)

-

Epinephrine standards for calibration curve

-

Solid-phase extraction (SPE) cartridges (e.g., weak cation exchange)

-

LC-MS/MS system

Step-by-Step Methodology:

-

Sample Preparation:

-

To 500 µL of plasma, add 50 µL of a working solution of rac-Epinephrine-d3 (concentration to be optimized based on expected endogenous levels).

-

Vortex mix for 30 seconds.

-

Proceed with protein precipitation by adding 1 mL of ice-cold acetonitrile. Vortex and centrifuge to pellet the proteins.

-

Transfer the supernatant to a clean tube.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by equilibration with water.

-

Load the supernatant from the protein precipitation step onto the SPE cartridge.

-

Wash the cartridge with a series of solvents to remove interfering substances (e.g., water, methanol/water mixtures).

-

Elute the epinephrine and rac-Epinephrine-d3 from the cartridge using an appropriate elution solvent (e.g., a mixture of methanol and formic acid).

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

-

Table 2: Typical LC-MS/MS Parameters for Epinephrine Analysis

| Parameter | Recommended Setting |

| LC Column | C18 or HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |

| Gradient | Optimized for separation of epinephrine from other catecholamines and matrix components |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transitions | Epinephrine: e.g., m/z 184.1 -> 166.1; rac-Epinephrine-d3: e.g., m/z 187.1 -> 169.1 |

Method Validation

Any analytical method utilizing rac-Epinephrine-d3 as an internal standard must be rigorously validated to ensure its accuracy, precision, and reliability.[7][8] Key validation parameters include:

-

Linearity: The method should demonstrate a linear relationship between the concentration of epinephrine and the instrument response over a defined range.

-

Accuracy: The closeness of the measured concentration to the true concentration, typically assessed by analyzing quality control samples with known concentrations.

-

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. This is usually expressed as the relative standard deviation (RSD).

-

Limit of Quantification (LOQ): The lowest concentration of epinephrine that can be reliably quantified with acceptable accuracy and precision.

-

Specificity and Selectivity: The ability of the method to differentiate and quantify epinephrine in the presence of other components in the sample.

-

Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte and internal standard.

-

Stability: The stability of epinephrine in the biological matrix under different storage and processing conditions.

Table 3: Representative Method Validation Data for Epinephrine Quantification in Plasma using a Deuterated Internal Standard

| Validation Parameter | Typical Acceptance Criteria | Example Performance Data |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Accuracy (% bias) | Within ±15% (±20% at LLOQ) | -5% to +8% |

| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Lower Limit of Quantification (LLOQ) | Dependent on application | 5-10 pg/mL |

Exploring New Frontiers: Applications in Metabolic and Pharmacokinetic Research

While the primary role of rac-Epinephrine-d3 is as an internal standard, its properties as a stable isotope-labeled tracer open up possibilities for its use in metabolic and pharmacokinetic studies.

Tracing Metabolic Pathways

Stable isotope tracers are invaluable tools for elucidating metabolic pathways in vivo.[9][10] By administering rac-Epinephrine-d3 to a biological system (e.g., an animal model or a cell culture), researchers can trace the metabolic fate of epinephrine. The deuterated methyl group acts as a label that can be tracked through various enzymatic transformations.

Figure 2: Potential metabolic fate of rac-Epinephrine-d3.

By analyzing biological samples over time using LC-MS/MS, it is possible to identify and quantify the deuterated metabolites of epinephrine, such as metanephrine-d3 and vanillylmandelic acid (VMA)-d3. This approach can provide valuable insights into the activity of key enzymes involved in catecholamine metabolism, such as catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO), under various physiological and pathological conditions.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs and endogenous compounds.[6][11] The use of stable isotope-labeled compounds like rac-Epinephrine-d3 allows for the differentiation between exogenously administered and endogenously produced epinephrine.

By administering a known dose of rac-Epinephrine-d3 and measuring its concentration, along with the concentration of endogenous epinephrine, in plasma over time, key PK parameters can be determined.

Table 4: Key Pharmacokinetic Parameters Derivable Using rac-Epinephrine-d3

| Parameter | Description |

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the plasma concentration-time curve |

| Clearance (CL) | Volume of plasma cleared of the drug per unit time |

| Volume of Distribution (Vd) | Apparent volume into which the drug distributes |

| Half-life (t½) | Time required for the plasma concentration to decrease by half |

This "tracer" approach is particularly valuable for studying the pharmacokinetics of endogenous substances where the baseline levels can be significant and variable.

Conclusion and Future Perspectives

rac-Epinephrine-d3 is an indispensable tool in modern biomedical research, particularly in the field of quantitative bioanalysis. Its role as an internal standard in LC-MS/MS methods has enabled researchers to achieve unparalleled accuracy and precision in the measurement of epinephrine in complex biological matrices. This has been instrumental in advancing our understanding of the role of epinephrine in health and disease.

While its application as a metabolic and pharmacokinetic tracer is less documented, the underlying principles of stable isotope labeling suggest a significant potential for rac-Epinephrine-d3 in these areas. Future research utilizing this powerful tool will undoubtedly continue to provide valuable insights into the intricate world of catecholamine biology, with implications for the development of new diagnostic and therapeutic strategies.

References

- SynZeal. (n.d.). Rac-Epinephrine D3 | 1189977-29-4.

- BOC Sciences. (n.d.). CAS 1189977-29-4 rac Epinephrine-[d3].

- BenchChem. (n.d.). A Guide to Selecting Internal Standards for Catecholamine Analysis: Featuring (Rac)-Normetanephrine-d3.

- Cayman Chemical. (n.d.). (±)-Epinephrine-d3.

- Kopin, I. J., Axelrod, J., & Gordon, E. (1961). The metabolic fate of H3-epinephrine and C14-metanephrine in the rat. Journal of Biological Chemistry, 236(7), 2109–2113.

- LaBrosse, E. H. (1963). Metabolism of DL-epinephrine-7-H3-D-bitartrate. Advances in Tracer Methodology, 1, 247-256.

- Fan, T. W.-M., Lorkiewicz, P. K., & Higashi, R. M. (2014). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. In Metabolomics. Humana Press.

- Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.

- Montaño-Osorio, C., Bonilla-Martínez, D., Villegas-González, M. A., & Obaya Valdivia, A. E. (2021). Validation of a Spectrophotometric Analytical Method for the Quantitative Determination of Adrenaline in Injectable Pharmaceutical Formulations. American Journal of Pharmacological Sciences, 9(1), 40-45.

- Waters Corporation. (n.d.). Rapid and Simultaneous Analysis of Plasma Catecholamines and Metanephrines Using Mixed-Mode SPE and Hydrophilic Interaction Chromatography (HILIC).

- Wikipedia. (2023, October 27). Isotope dilution. In Wikipedia.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

- Fisher, B., Gurnani, P., & Garg, V. (2016). Development and validation of stability indicating HPLC method for determination of adrenaline tartrate. Journal of King Saud University - Science, 28(4), 347-353.

- Rajput, D., Rajat, V., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40.

- Thermo Fisher Scientific. (n.d.). Evaluation of the Analytical Parameters for Sensitive and Robust Quantitative Analysis of Catecholamines in Human Plasma with LC-MS.

- Agilent Technologies. (2016). Plasma Catecholamines by LC/MS/MS.

- de Jong, W. H., van der Molen, J. C., & de Vries, E. G. (2009). Simultaneous determination of catecholamines and metanephrines in urine by liquid chromatography-tandem mass spectrometry.

- Peitzsch, M., Prejbisz, A., Kaden, D., & Eisenhofer, G. (2013). In-Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. Clinical Chemistry, 59(9), 1332-1340.

- Dreborg, S., Kim, H., & Worm, M. (2021). The pharmacokinetics of epinephrine/adrenaline autoinjectors. Allergy, Asthma & Clinical Immunology, 17(1), 25.

Sources

- 1. Norepinephrine metabolism in man using deuterium labelling: origin of 4-hydroxy-3-methoxymandelic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel double-isotope technique for enzymatic assay of catecholamines, permitting high precision, sensitivity and plasma sample capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. mcb.berkeley.edu [mcb.berkeley.edu]

- 6. Epinephrine produces a prolonged elevation in metabolic rate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The haemodynamic and metabolic effects of epinephrine in experimental hyperdynamic septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Epinephrine and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring Stable Isotope Tracers in Protein Metabolism | Technology Networks [technologynetworks.com]

- 11. The pharmacokinetics of epinephrine/adrenaline autoinjectors - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to the Adrenergic Receptor Binding Affinity of Deuterated Epinephrine

Audience: Researchers, scientists, and drug development professionals.

Abstract: The strategic replacement of hydrogen with deuterium is a promising approach in drug development to enhance pharmacokinetic profiles, primarily by attenuating metabolic pathways through the kinetic isotope effect (KIE).[1][2] While this modification is intended to impact pharmacokinetics, it is imperative to verify that the pharmacodynamic properties of the molecule remain unaltered. This guide provides an in-depth technical framework for evaluating a critical pharmacodynamic parameter: the binding affinity of deuterated epinephrine to its target adrenergic receptors. We will explore the underlying principles, provide detailed, field-proven experimental protocols, and offer insights into data interpretation, ensuring a robust and self-validating assessment.

Foundational Principles: The Intersection of Deuteration and Receptor Pharmacology

The Adrenergic System: A Brief Overview

The adrenergic system is a cornerstone of physiological regulation, mediating the "fight-or-flight" response.[3] Its effects are orchestrated by the catecholamines epinephrine and norepinephrine, which exert their actions by binding to a family of G protein-coupled receptors (GPCRs) known as adrenergic receptors (or adrenoceptors).[3][4] These receptors are broadly classified into two main types, α and β, which are further divided into several subtypes (e.g., α1A, α1B, α2A, β1, β2, β3).[5][6] Epinephrine is a non-selective agonist, meaning it binds to and activates multiple adrenergic receptor subtypes, triggering diverse downstream signaling cascades that regulate functions such as heart rate, blood pressure, and bronchodilation.[7][8][9]

Deuteration and the Kinetic Isotope Effect (KIE)

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[10] Due to its additional neutron, a carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond.[11] Consequently, breaking a C-D bond requires more energy and occurs at a slower rate. This phenomenon is the kinetic isotope effect (KIE).[11][12]

In drug development, the KIE is leveraged to improve a drug's metabolic profile.[13] Many drugs are metabolized by cytochrome P450 (CYP450) enzymes, a process that often involves the cleavage of a C-H bond as the rate-determining step.[12] By strategically replacing hydrogen with deuterium at these metabolic "soft spots," the rate of metabolism can be significantly reduced.[11][] This can lead to improved pharmacokinetic properties, such as a longer half-life, increased drug exposure (AUC), and potentially a reduced dosing frequency or the formation of fewer toxic metabolites.[10][15]

The Core Scientific Question: Does Deuteration Affect Binding Affinity?

While deuteration is designed to alter pharmacokinetics, a fundamental assumption is that it does not significantly impact the drug's interaction with its target receptor (pharmacodynamics). The substitution of hydrogen with deuterium results in a marginal increase in molecular size and a subtle change in electronics. It is therefore a critical validation step to experimentally confirm that these minor changes do not alter the binding affinity for the target receptors. Any significant change in binding affinity would complicate the clinical development of a deuterated compound, as it would represent a fundamental change in the drug's intrinsic activity.

This guide outlines the definitive method for answering this question: the in vitro radioligand competition binding assay .

The Experimental Framework: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor due to their high sensitivity and robustness.[16][17] The core principle involves using a radioactively labeled ligand (the radioligand) to specifically bind to and quantify the number of receptors in a biological sample.[18][19]

For determining the binding affinity of an unlabeled compound like deuterated epinephrine, the most appropriate method is the competition binding assay . In this format, we measure the ability of our unlabeled test compounds (epinephrine and deuterated epinephrine) to displace a radioligand that is known to bind to the target receptor with high affinity.[16][17] The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC50 (Inhibitory Concentration 50%).[20] From this value, the inhibition constant (Ki), which represents the true binding affinity of the test compound, can be calculated using the Cheng-Prusoff equation.[21][22]

Detailed Experimental Protocol

This protocol provides a comprehensive workflow for assessing the binding affinity of deuterated epinephrine against a representative adrenergic receptor subtype (e.g., α1) expressed in a recombinant cell line.

Part A: Preparation of Receptor-Containing Cell Membranes

The rationale for using isolated cell membranes over intact cells is to eliminate confounding factors such as cellular uptake, signaling cascades, and receptor internalization, thereby providing a direct measure of receptor-ligand interaction.[23][24]

Step-by-Step Protocol:

-

Cell Culture: Culture HEK293 cells stably expressing the human α1-adrenergic receptor subtype in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO₂ incubator. Grow cells to ~90% confluency in T175 flasks.

-

Cell Harvest: Aspirate the culture medium. Wash the cell monolayer twice with 10 mL of ice-cold Phosphate-Buffered Saline (PBS). Dislodge the cells by scraping in 5 mL of fresh, ice-cold PBS and transfer the cell suspension to a 50 mL conical tube.

-

Homogenization: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Discard the supernatant. Resuspend the cell pellet in 10 mL of ice-cold Lysis Buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) supplemented with a protease inhibitor cocktail. The causality here is critical: protease inhibitors prevent the degradation of the target receptor by endogenous proteases released during cell lysis, ensuring the integrity of the receptor population.[25]

-

Membrane Isolation: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.

-

Centrifugation: Transfer the homogenate to centrifuge tubes and spin at 1,000 x g for 10 minutes at 4°C to pellet nuclei and large debris.

-

Pelleting Membranes: Carefully transfer the supernatant to new ultracentrifuge tubes and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Washing: Discard the supernatant. Resuspend the membrane pellet in 10 mL of fresh, ice-cold Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Centrifuge again at 40,000 x g for 30 minutes at 4°C. This wash step is crucial for removing residual cytosolic components that could interfere with the assay.

-

Final Preparation & Storage: Discard the supernatant. Resuspend the final membrane pellet in a small volume of Assay Buffer. Determine the protein concentration using a BCA protein assay. Aliquot the membrane preparation and store at -80°C until use.[26]

Part B: Competition Radioligand Binding Assay

This protocol is designed as a self-validating system by including controls for total and non-specific binding, which are essential for calculating the specific binding that is subject to competition.

Materials:

-

Membrane Preparation: From Part A (e.g., 10-20 µg protein per well).

-

Radioligand: [³H]-Prazosin (for α1 receptors), at a final concentration equal to its Kd (~0.2 nM).

-

Competitors: Epinephrine and Deuterated Epinephrine, prepared in serial dilutions (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

Non-Specific Binding (NSB) Control: A high concentration of a non-radioactive α1 antagonist, such as 10 µM Phentolamine.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

96-well plate , scintillation fluid , and scintillation counter .

Step-by-Step Protocol:

-

Plate Setup: Design a 96-well plate map. Include triplicate wells for:

-

Total Binding (membranes + radioligand + assay buffer)

-

Non-Specific Binding (membranes + radioligand + 10 µM Phentolamine)

-

Competitor Wells (membranes + radioligand + each concentration of Epinephrine or Deuterated Epinephrine)

-

-

Reagent Addition: Add reagents to the wells in the following order:

-

50 µL of Assay Buffer (for Total Binding) OR 50 µL of NSB Control OR 50 µL of competitor dilution.

-

50 µL of [³H]-Prazosin (diluted in Assay Buffer to 4x the final concentration).

-

100 µL of Membrane Preparation (diluted in Assay Buffer to 2x the final concentration).

-

Final volume in each well will be 200 µL.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

-

Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a GF/B glass fiber filter mat using a cell harvester. This step separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (which passes through).

-

Washing: Quickly wash each filter disc three times with 3 mL of ice-cold Assay Buffer to remove any non-specifically trapped radioligand.

-

Scintillation Counting: Place the filter mat in a drying oven. Once dry, punch out the filter discs into scintillation vials. Add 4 mL of scintillation fluid to each vial and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[27]

Data Analysis and Interpretation

-

Calculate Specific Binding:

-

Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

-

-

Calculate Percent Inhibition:

-

For each competitor concentration, calculate the percent inhibition of specific binding:

-

% Inhibition = 100 * (1 - (CPM_competitor - CPM_NSB) / (CPM_Total - CPM_NSB))

-

-

Determine IC50:

-

Plot % Inhibition versus the log concentration of the competitor (Epinephrine or Deuterated Epinephrine).

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism). The IC50 is the concentration of the competitor that produces 50% inhibition.

-

-

Calculate Ki (Binding Affinity):

-

Convert the IC50 to the Ki using the Cheng-Prusoff equation :[28]

-

Ki = IC50 / (1 + ([L] / Kd))

-

Where:

-

[L] is the concentration of the radioligand used.

-

Kd is the dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).

-

-

Hypothetical Data and Interpretation

The primary expectation is that the binding affinity (Ki) will not differ significantly between epinephrine and its deuterated analog. The purpose of the experiment is to confirm this null hypothesis with high confidence.

| Compound | Target Receptor | IC50 (nM) | Ki (nM) |

| Epinephrine | Human α1-Adrenergic | 45.2 | 21.7 |

| Deuterated Epinephrine | Human α1-Adrenergic | 46.8 | 22.5 |

| Epinephrine | Human β2-Adrenergic | 25.1 | 12.1 |

| Deuterated Epinephrine | Human β2-Adrenergic | 24.5 | 11.8 |

Interpretation: The hypothetical data in the table above shows nearly identical Ki values for epinephrine and its deuterated counterpart across two different receptor subtypes. Such a result would provide strong evidence that the deuteration strategy did not adversely affect the pharmacodynamic properties of the molecule at the primary target. This finding is crucial, as it validates the core premise that any observed in vivo differences between the two compounds can be attributed to altered pharmacokinetics (i.e., metabolism) rather than a change in receptor interaction.

Conclusion

The strategic deuteration of pharmaceuticals holds significant promise for optimizing drug metabolism and improving clinical outcomes.[] However, the integrity of this approach relies on the foundational assumption that the modification does not alter the drug's primary pharmacodynamics. This technical guide has provided a comprehensive and robust framework for experimentally verifying the adrenergic receptor binding affinity of deuterated epinephrine. By employing a meticulous radioligand competition binding assay, researchers can definitively assess whether this critical parameter is preserved. A finding of equivalent binding affinity provides the necessary validation to proceed with development, ensuring that the therapeutic advantages of deuteration are built upon a solid and unaltered mechanism of action.

References

-

Epinephrine - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

-

Xia, L., de Vries, H., IJzerman, A. P., & Heitman, L. H. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signal, 12(1), 115–126. (URL: [Link])

-

Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in enzymology, 596, 161–181. (URL: [Link])

-

Drugs.com. What's the mechanism of action for epinephrine? (URL: [Link])

-

Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. (URL: [Link])

-

Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor - NIH. (URL: [Link])

-

Allergy & Asthma Network. What is Epinephrine? (URL: [Link])

-

Safer Care Victoria. Adrenaline (epinephrine). (URL: [Link])

-

Wikipedia. Epinephrine (medication). (URL: [Link])

-

IUPHAR/BPS Guide to PHARMACOLOGY. Adrenoceptors | Introduction. (URL: [Link])

-

Westh Hansen, S., et al. (2016). Functional Stability of the Human Kappa Opioid Receptor Reconstituted in Nanodiscs Revealed by a Time-Resolved Scintillation Proximity Assay. PLoS ONE, 11(3), e0150658. (URL: [Link])

-

ScienceDirect. Adrenergic Receptor Subtypes. (URL: [Link])

-

Slideshare. Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. (URL: [Link])

-

Carrillo, J. J., et al. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. Analytical Biochemistry, 399(2), 182-187. (URL: [Link])

-

U'Prichard, D. C., & Snyder, S. H. (1978). Catecholamine binding to CNS adrenergic receptors. Life Sciences, 23(17-18), 1783-1793. (URL: [Link])

-

Creative Bioarray. Radioligand Binding Assay. (URL: [Link])

-

Gant, T. G. (2011). The kinetic isotope effect in the search for deuterated drugs. Future Medicinal Chemistry, 3(1), 1-4. (URL: [Link])

-

Gant, T. G. (2011). The kinetic isotope effect in the search for deuterated drugs. Future medicinal chemistry, 3(1), 1–4. (URL: [Link])

-

Britannica. Adrenergic receptor. (URL: [Link])

-

Padda, I. S., et al. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 52(8), 791-795. (URL: [Link])

-

Taylor & Francis Online. Kinetic isotope effect – Knowledge and References. (URL: [Link])

-

Gifford Bioscience. Radioligand Binding Assay. (URL: [Link])

-

Wikipedia. Adrenergic receptor. (URL: [Link])

-

Padda, I. S., et al. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 52(8), 791-795. (URL: [Link])

-

Siegel, G. J., et al., editors. (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. (URL: [Link])

-

Howland, R. H. (2015). Deuterated Drugs. Journal of psychosocial nursing and mental health services, 53(9), 13–16. (URL: [Link])

-

Cook, N. D. (2008). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Methods in Molecular Biology, 486, 237-251. (URL: [Link])

-

Kuca, K., et al. (2020). Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone. Scientific Reports, 10(1), 1-11. (URL: [Link])

-

ResearchGate. How can I get binding affinity from Ki, or Kd, or IC50? (URL: [Link])

-

The Science Snail. The difference between Ki, Kd, IC50, and EC50 values. (URL: [Link])

-

Bylund, D. B. (2004). Radioligand binding methods for membrane preparations and intact cells. Methods in molecular biology, 259, 21-36. (URL: [Link])

-

Springer Protocols. Radioligand Binding Methods for Membrane Preparations and Intact Cells. (URL: [Link])

-

ResearchGate. Scintillation Proximity Assays in High-Throughput Screening. (URL: [Link])

-

Oak Ridge National Laboratory. High yield synthesis of high specific activity R-(-)-[11C]epinephrine for routine PET studies in humans. (URL: [Link])

-

Lefkowitz, R. J., & Williams, L. T. (1977). Catecholamine binding to the beta-adrenergic receptor. Proceedings of the National Academy of Sciences, 74(2), 515-519. (URL: [Link])

-

Lefkowitz, R. J., & Williams, L. T. (1977). Catecholamine binding to the beta-adrenergic receptor. Proceedings of the National Academy of Sciences of the United States of America, 74(2), 515–519. (URL: [Link])

-

ACS Publications. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. (URL: [Link])

-

Cornil, C. A., et al. (2010). Interplay Among Catecholamine Systems: Dopamine Binds to α2-adrenergic Receptors in Birds and Mammals. The Journal of neuroscience, 30(16), 5565-5573. (URL: [Link])

-

Kenakin, T. P., & Beek, D. (1982). The affinity and efficacy of naturally occurring catecholamines at beta-adrenoceptor subtypes. Journal of pharmacology and experimental therapeutics, 220(1), 77-85. (URL: [Link])

-

Sneader, W. (2001). The discovery and synthesis of epinephrine. Drug news & perspectives, 14(8), 491–494. (URL: [Link])

-

Promega Connections. Exploring the Relationship Between IC50 and Kd in Pharmacology. (URL: [Link])

-

Sneader, W. (2001). The Discovery and Synthesis of Epinephrine. Drug News & Perspectives, 14(8), 491. (URL: [Link])

Sources

- 1. Portico [access.portico.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 4. Adrenoceptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. pharmacy.mu.edu.iq [pharmacy.mu.edu.iq]

- 6. α- and β-Adrenergic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Epinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Adrenaline (epinephrine) | Safer Care Victoria [safercare.vic.gov.au]

- 9. Epinephrine (medication) - Wikipedia [en.wikipedia.org]

- 10. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. isotope.com [isotope.com]

- 12. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 19. Radioligand assay system (RIA) Principles Of Drug Discovery.pptx [slideshare.net]

- 20. promegaconnections.com [promegaconnections.com]

- 21. researchgate.net [researchgate.net]

- 22. Assay in Summary_ki [bindingdb.org]

- 23. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. resources.revvity.com [resources.revvity.com]

- 27. Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

A Comprehensive Technical Guide on the Metabolic Fate of rac-Epinephrine-d3

This guide provides an in-depth exploration of the metabolic pathways of racemic (rac) Epinephrine-d3, a deuterated form of epinephrine. It is intended for researchers, scientists, and professionals in drug development who are engaged in metabolic and pharmacokinetic studies. This document will detail the underlying principles, experimental designs, and analytical methodologies crucial for elucidating the biotransformation of this catecholamine.

Introduction: The Significance of Stable Isotope Labeling in Epinephrine Metabolism Studies

Epinephrine, a critical hormone and neurotransmitter, plays a pivotal role in the "fight-or-flight" response by regulating various physiological processes, including cardiovascular function and metabolism.[1][][3] Understanding its metabolic fate is paramount for assessing its therapeutic effects and potential toxicities. The use of stable isotope-labeled compounds, such as rac-Epinephrine-d3, has become a gold standard in drug metabolism studies.[4][5] This technique involves replacing one or more atoms in the drug molecule with their heavier, non-radioactive isotopes.[4][5]

The primary advantage of using deuterium-labeled epinephrine (Epinephrine-d3) is its ability to be distinguished from endogenous epinephrine by mass spectrometry.[5][6] This allows for precise tracking of the administered compound and its metabolites without the safety concerns associated with radioactive isotopes, making it suitable for studies in diverse populations.[4][7]

Part 1: The Metabolic Machinery: Key Pathways of Epinephrine Biotransformation

The metabolism of epinephrine is a rapid and efficient process, primarily occurring in the liver and other tissues.[3] It is mediated by two key enzymes: Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO).[1][3][8][9] These enzymes work in concert to inactivate epinephrine and facilitate its excretion.[10]

1.1 The COMT Pathway: O-Methylation

Catechol-O-methyltransferase (COMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to one of the hydroxyl groups of the catechol ring of epinephrine.[10] This process, known as O-methylation, leads to the formation of metanephrine.[11] COMT is a crucial enzyme in the metabolism of catecholamines, and variations in its activity can influence individual responses to stress and medications.[8][12]

1.2 The MAO Pathway: Oxidative Deamination

Monoamine Oxidase (MAO) is responsible for the oxidative deamination of epinephrine.[9][10] This enzymatic reaction converts epinephrine to 3,4-dihydroxymandelic aldehyde, which is subsequently metabolized to 3,4-dihydroxymandelic acid (DHMA).[1]

1.3 Sequential Metabolism and Final Excretion Products

The metabolites formed by the initial actions of COMT and MAO can undergo further biotransformation. Metanephrine can be acted upon by MAO to form 3-methoxy-4-hydroxymandelic aldehyde, which is then converted to vanillylmandelic acid (VMA).[10] Similarly, DHMA can be O-methylated by COMT to also yield VMA. VMA is the major end-product of epinephrine metabolism and is excreted in the urine.[3]

Diagram: Metabolic Pathways of Epinephrine

Caption: General workflow for metabolic studies of rac-Epinephrine-d3.

Part 3: Analytical Methodologies for Metabolite Characterization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the identification and quantification of epinephrine and its metabolites due to its high sensitivity and specificity. [13][14] 3.1 Sample Preparation

Proper sample preparation is critical to remove interfering substances from the biological matrix and concentrate the analytes of interest.

Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

-

Conditioning: An SPE cartridge is conditioned with methanol followed by water.

-

Loading: The plasma sample, pre-treated and with an internal standard added, is loaded onto the cartridge.

-

Washing: The cartridge is washed with a weak solvent to remove interferences.

-

Elution: The analytes are eluted with a strong solvent.

-

Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

-

Rationale: SPE provides a cleaner extract compared to simple protein precipitation, leading to reduced matrix effects and improved analytical sensitivity. [13]The use of a deuterated internal standard, such as Epinephrine-d5, corrects for variability during sample preparation and analysis. [15] 3.2 LC-MS/MS Analysis

Instrumentation and Conditions:

-

Liquid Chromatography: A reverse-phase C18 column is typically used for the separation of epinephrine and its metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used. Detection is performed using Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each analyte and internal standard. [16] Table 1: Example MRM Transitions for rac-Epinephrine-d3 and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| rac-Epinephrine-d3 | 187.1 | 169.1 |

| Metanephrine-d3 | 201.1 | 183.1 |

| VMA-d3 | 202.1 | 184.1 |

Note: The exact m/z values may vary slightly depending on the instrument and specific deuteration pattern.

Part 4: Data Interpretation and Pharmacokinetic Analysis

The data obtained from the LC-MS/MS analysis is used to generate concentration-time profiles for rac-Epinephrine-d3 and its metabolites. Pharmacokinetic parameters are then calculated using non-compartmental or compartmental analysis.

Table 2: Key Pharmacokinetic Parameters to be Determined

| Parameter | Description |

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the plasma concentration-time curve |

| t1/2 | Elimination half-life |

| CL | Clearance |

| Vd | Volume of distribution |

The metabolic profile is established by identifying and quantifying the major metabolites in plasma and urine. The ratio of parent drug to metabolites provides insights into the primary routes of metabolism and the activity of the involved enzymes.

Conclusion

The study of the metabolic fate of rac-Epinephrine-d3 is a multifaceted process that requires a combination of well-designed in vivo and in vitro experiments, coupled with highly sensitive and specific analytical techniques. This guide provides a comprehensive framework for researchers to conduct these studies, ensuring scientific rigor and generating reliable data for drug development and regulatory submissions. A thorough understanding of epinephrine's metabolism is crucial for optimizing its therapeutic use and minimizing potential adverse effects.

References

-

Diagram showing the three main pathways for metabolism of the... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

Pathway of catecholamine biosynthesis. Synthesis of epinephrine and... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

Adrenaline - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

- Ontogeny of Epinephrine Metabolic Pathways in the Rat: Role of Glucocorticoids - PubMed. (1991). Endocrinology, 129(4), 1959–1967.

-

Treating COMT and MAO: How COMT Influences the Brain - Red Mountain Natural Medicine. (2015, July 19). Retrieved January 15, 2026, from [Link]

- Monoamine oxidase and catecholamine metabolism - PubMed. (1990). Journal of Neural Transmission. Supplementum, 32, 323–328.

- Epinephrine enhances glycogen turnover and depresses glucose uptake in vivo in rat heart - PubMed. (1997). FASEB Journal, 11(12), 973–980.

-

Plasma Catecholamines by LC/MS/MS - Agilent. (2016, January 15). Retrieved January 15, 2026, from [Link]

-

Mechanism of Action of Epinephrine - Pharmacy Freak. (2026, January 14). Retrieved January 15, 2026, from [Link]

-

Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf - NIH. (2023, April 3). Retrieved January 15, 2026, from [Link]

-

Role of Catechol-O-Methyltransferase (COMT) in Neurological and Psychiatric Disorders. (2024, December 24). Retrieved January 15, 2026, from [Link]

- CN110672755A - Method for simultaneously determining epinephrine and metabolite thereof based on LC-MC/MS - Google Patents. (n.d.).

- Hepatic microsomal metabolism of epinephrine and adrenochrome by superoxide-dependent and -independent pathways - PubMed. (1979). Biochemical Pharmacology, 28(1), 83–89.

- In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PMC - NIH. (2017). Clinical Chemistry, 63(9), 1485–1494.

- Effects of epinephrine on glucose transport and metabolism in adipose tissue of normal and hypothyroid rats - PubMed. (1969).

-

Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions. (2024, November 21). Retrieved January 15, 2026, from [Link]

- Norepinephrine Metabolism in Man Using Deuterium Labelling: Origin of 4-hydroxy-3-methoxymandelic Acid - PubMed. (1982). Journal of Neurochemistry, 39(3), 704–708.

- Epinephrine and the metabolic syndrome - PubMed - NIH. (2012). Frontiers in Physiology, 3, 164.

- Applications of stable isotopes in clinical pharmacology - PMC - PubMed Central. (2010). British Journal of Clinical Pharmacology, 70(3), 351–365.

- Epinephrine increases ATP production in hearts by preferentially increasing glucose metabolism - PubMed. (1995). The American Journal of Physiology, 269(5 Pt 2), H1808–H1815.

-

The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences - Chemicals Knowledge Hub. (2023, June 15). Retrieved January 15, 2026, from [Link]

- Using Stable Isotopes to Evaluate Drug Metabolism Pathways - SciTechnol. (2023). Journal of Pharmaceutical Sciences & Emerging Drugs, 11(1).

- Study of the Effects of Epinephrine on Cerebral Oxygenation and Metabolism During Cardiac Arrest and Resuscitation by Hyperspectral Near-Infrared Spectroscopy - PubMed. (2018). Critical Care Medicine, 46(1), e60–e67.

- Application of In Vitro Metabolism Activation in High-Throughput Screening - MDPI. (2022). Toxics, 10(11), 661.

-

Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes | Discovery Life Sciences. (n.d.). Retrieved January 15, 2026, from [Link]

- In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. (2018). In Methods in Molecular Biology (Vol. 1800, pp. 115–125). Humana Press.

- In Vitro Drug Metabolism Using Liver Microsomes - PubMed. (2016). Current Protocols in Pharmacology, 74, 7.8.1–7.8.24.

- The pharmacokinetics of epinephrine/adrenaline autoinjectors. (2021). Allergy, Asthma & Clinical Immunology, 17(1), 24.

- Pharmacokinetics of exogenous epinephrine in critically ill children - PubMed. (1993). Critical Care Medicine, 21(8), 1118–1125.

- Pharmacokinetics, hemodynamic and metabolic effects of epinephrine to prevent post-operative low cardiac output syndrome in children - PubMed Central. (2012). Critical Care, 16(4), R140.

-

Rac-Epinephrine D3 | 1189977-29-4 - SynZeal. (n.d.). Retrieved January 15, 2026, from [Link]

- The pharmacokinetics of epinephrine/adrenaline autoinjectors - PMC - PubMed Central. (2021). Allergy, Asthma & Clinical Immunology, 17(1), 24.

-

Racepinephrine (inhalation route) - Side effects & dosage - Mayo Clinic. (2025, February 1). Retrieved January 15, 2026, from [Link]

Sources

- 1. Adrenaline - Wikipedia [en.wikipedia.org]

- 3. pharmacyfreak.com [pharmacyfreak.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scitechnol.com [scitechnol.com]

- 6. metsol.com [metsol.com]

- 7. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Treating COMT and MAO: How COMT Influences the Brain - Red Mountain Clinic [redmountainclinic.com]

- 9. Monoamine oxidase and catecholamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. CN110672755A - Method for simultaneously determining epinephrine and metabolite thereof based on LC-MC/MS - Google Patents [patents.google.com]

- 16. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Nuances of Bioanalysis: A Technical Guide to rac-Epinephrine-d3 for Research Applications

For researchers, scientists, and drug development professionals engaged in the precise quantification of epinephrine, the selection of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an in-depth technical overview of racemic Epinephrine-d3 (rac-Epinephrine-d3), a deuterated analog of epinephrine, and its application as an internal standard in demanding research settings. We will delve into the rationale behind its use, supplier specifications, and detailed experimental protocols, all grounded in the principles of scientific integrity and validated methodologies.

The Rationale for Deuterated Internal Standards: Beyond Simple Spiking

In quantitative bioanalysis, particularly when employing mass spectrometry-based techniques, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest levels of accuracy and precision.[1] The fundamental principle lies in the near-identical physicochemical properties of the SIL-IS to the analyte of interest. rac-Epinephrine-d3, with its three deuterium atoms on the N-methyl group, co-elutes with endogenous epinephrine during chromatography and experiences similar ionization efficiency and fragmentation patterns in the mass spectrometer. This co-behavior effectively compensates for variations in sample preparation, injection volume, and matrix effects, which are common sources of error in complex biological matrices.[2]

The use of a SIL-IS like rac-Epinephrine-d3 is strongly recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) for the validation of bioanalytical methods.[3] These guidelines emphasize the importance of demonstrating the suitability of the internal standard to ensure data integrity.

Supplier Landscape: A Comparative Overview of rac-Epinephrine-d3